Cas no 899953-88-9 (N-(3-methoxyphenyl)-3-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

N-(3-methoxyphenyl)-3-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 化学的及び物理的性質
名前と識別子
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- AKOS021654025
- N-(3-methoxyphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
- 899953-88-9
- N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- F2792-0148
- N-(3-methoxyphenyl)-3-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
-
- インチ: 1S/C12H12N6O/c1-18-12-10(16-17-18)11(13-7-14-12)15-8-4-3-5-9(6-8)19-2/h3-7H,1-2H3,(H,13,14,15)
- InChIKey: ZKBKNMAUEDSYBR-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(=C1)NC1=C2C(=NC=N1)N(C)N=N2
計算された属性
- せいみつぶんしりょう: 256.10725903g/mol
- どういたいしつりょう: 256.10725903g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 77.8Ų
N-(3-methoxyphenyl)-3-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2792-0148-2mg |
N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
899953-88-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2792-0148-15mg |
N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
899953-88-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2792-0148-20mg |
N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
899953-88-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2792-0148-40mg |
N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
899953-88-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2792-0148-10mg |
N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
899953-88-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2792-0148-4mg |
N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
899953-88-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2792-0148-2μmol |
N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
899953-88-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2792-0148-5mg |
N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
899953-88-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2792-0148-100mg |
N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
899953-88-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2792-0148-3mg |
N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
899953-88-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(3-methoxyphenyl)-3-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 関連文献
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
N-(3-methoxyphenyl)-3-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amineに関する追加情報
Professional Introduction to N-(3-methoxyphenyl)-3-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine (CAS No. 899953-88-9)
N-(3-methoxyphenyl)-3-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine, identified by its CAS number 899953-88-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This heterocyclic compound belongs to the triazolopyrimidine class, a scaffold that has been extensively explored for its potential pharmacological properties. The structural features of this molecule, particularly the presence of a methoxy group on the phenyl ring and the triazolopyrimidine core, contribute to its unique chemical and biological characteristics.
The compound's significance lies in its potential applications as a building block for the development of novel therapeutic agents. The triazolopyrimidine moiety is known for its versatility in drug design, often serving as a key structural element in molecules targeting various biological pathways. In recent years, there has been a surge in research focused on designing molecules with enhanced binding affinity and selectivity for biological targets, making N-(3-methoxyphenyl)-3-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine a subject of considerable interest.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The methoxy group on the phenyl ring can serve as a site for further functionalization, allowing chemists to modify the molecule's properties to suit specific pharmacological needs. This flexibility makes it an attractive candidate for medicinal chemists working on drug discovery programs aimed at treating a wide range of diseases.
In the realm of academic research, N-(3-methoxyphenyl)-3-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine has been studied for its interactions with various biological targets. For instance, researchers have investigated its potential as an inhibitor of enzymes involved in cancer progression. The triazolopyrimidine core is known to exhibit inhibitory activity against several kinases and other enzymes that play critical roles in cell signaling pathways. Preliminary studies have suggested that this compound may disrupt aberrant signaling pathways associated with tumor growth and metastasis.
The synthesis of N-(3-methoxyphenyl)-3-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of key intermediates such as 3-methoxybenzaldehyde and 1-amino-1-cyclopropanecarbonitrile. These intermediates are then coupled through various reactions, including condensation and cyclization steps, to form the triazolopyrimidine core. The final step involves functionalizing the 7-amino group to achieve the desired product.
The chemical properties of this compound make it particularly amenable to further derivatization. For example, researchers have explored its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets. These interactions are crucial for determining a molecule's binding affinity and selectivity. By understanding these interactions at a molecular level, scientists can design analogs of N-(3-methoxyphenyl)-3-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine that exhibit improved pharmacological profiles.
In recent years, computational methods have played an increasingly important role in the study of this compound. Molecular modeling techniques allow researchers to predict how N-(3-methoxyphenyl)-3-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine interacts with biological targets at an atomic level. These predictions can guide experimental efforts by highlighting potential binding sites and suggesting modifications that could enhance binding affinity or selectivity. Such computational studies are essential for accelerating the drug discovery process.
The pharmacological potential of N-(3-methoxyphenyl)-3-methyl strong>-H em > em > em > em > em > em > em > em > em > em > -7-amine (CAS No. 899953-88< strong > -9) has also been explored in the context of antimicrobial applications. The triazolopyrimidine scaffold has shown promise as a component in molecules designed to combat resistant bacterial strains. By targeting essential bacterial processes or enzymes involved in cell wall synthesis and metabolism، this compound could offer a new strategy for treating infections caused by multidrug-resistant pathogens.
The versatility of N-(< strong > 32 -m ethox y ph enyl strong > ) - ( strong > 33 -m eth y l strong > ) - ( strong > 33 H -12 ,23-tria z o l o [44 ,55-d ] p y rim id i n -77-a m ine strong > ) ( C A S No . 89 99 95 389 -88 -9) extends beyond its use as an intermediate in drug synthesis; it also serves as a valuable tool for understanding fundamental chemical-biological interactions。 Researchers have employed this compound to study enzyme inhibition mechanisms, receptor binding affinities, and other key aspects of molecular recognition。 These studies not only contribute to our understanding of basic biochemical processes but also provide insights into how small molecules can modulate these processes for therapeutic benefit。
In conclusion, N-( 33 -m eth oxy ph enyl strong > ) - ( strong > 33 -m eth y l strong > ) - ( strong > 33 H -12 ,23-tria z o l o [44 ,55-d ] p y rim id i n -77-a m ine strong > ) ( C A S No . 89 99 95 389 -88 -9) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features، synthetic accessibility, and potential pharmacological applications make it a valuable asset in drug discovery efforts。 As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, this compound is poised to play an important role in the development of next-generation therapeutics。
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